molecular formula C13H22O2 B136828 4-Octylcyclopentane-1,3-dione CAS No. 126624-26-8

4-Octylcyclopentane-1,3-dione

Cat. No.: B136828
CAS No.: 126624-26-8
M. Wt: 210.31 g/mol
InChI Key: SKPOJVSKGJMOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octylcyclopentane-1,3-dione (ODD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ODD is a cyclic diketone that has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-Octylcyclopentane-1,3-dione is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. This compound has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. This compound has also been found to modulate the expression of various genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Octylcyclopentane-1,3-dione in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-Octylcyclopentane-1,3-dione. One area of interest is the development of this compound-based therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules. Finally, the development of more efficient synthesis methods for this compound could make it a more widely used tool in scientific research.

Scientific Research Applications

4-Octylcyclopentane-1,3-dione has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and cancer. This compound has been shown to have antioxidant properties, which can protect cells from damage caused by reactive oxygen species. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.

Properties

126624-26-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-octylcyclopentane-1,3-dione

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-11-9-12(14)10-13(11)15/h11H,2-10H2,1H3

InChI Key

SKPOJVSKGJMOJV-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CC(=O)CC1=O

Canonical SMILES

CCCCCCCCC1CC(=O)CC1=O

126624-26-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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